3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid is an organic compound characterized by the presence of a fluorine atom, a prop-2-en-1-yloxy group, and a benzoic acid moiety. Its molecular formula is and it has a molecular weight of approximately 196.17 g/mol. The compound is notable for its unique structure, which includes a fluorine atom at the meta position of the aromatic ring and an allyl ether substituent at the para position, contributing to its chemical reactivity and potential biological activity .
The chemical reactivity of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid can be attributed to its functional groups:
Several synthetic routes have been proposed for the preparation of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid:
3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid has potential applications in various fields:
Several compounds share structural similarities with 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-hydroxybenzoic acid | Hydroxyl group instead of propylene oxide | Exhibits different biological activities |
| 4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid | Similar structure but different substitution pattern | May have distinct reactivity |
| 3-Fluoro-4-(propan-2-yloxy)benzoic acid | Propanoyl group instead of propylene oxide | Potentially different pharmacokinetic properties |
| 2-Bromo-3-fluoro-4-(propan-2-yloxy)benzoic acid | Bromo substitution at position two | Altered electronic properties affecting reactivity |
These compounds highlight the uniqueness of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid through variations in substituent positions and types, which can significantly influence their chemical behavior and biological activity .